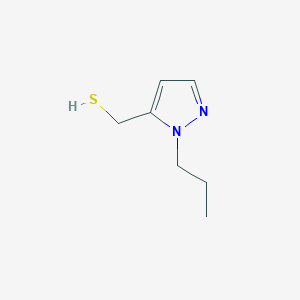

(1-Propyl-1H-pyrazol-5-yl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

(2-propylpyrazol-3-yl)methanethiol |

InChI |

InChI=1S/C7H12N2S/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 |

InChI Key |

GIGVQWYVUWBEMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC=N1)CS |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (1-Propyl-1H-pyrazol-5-yl)methanethiol

Core Topic: Structural Validation, Synthesis, and Application of 5-(mercaptomethyl)-1-propyl-1H-pyrazole.

Executive Summary

This technical guide addresses the structural identity, synthetic access, and medicinal utility of (1-propyl-1H-pyrazol-5-yl)methanethiol (also known as 5-(mercaptomethyl)-1-propyl-1H-pyrazole). While pyrazoles are privileged scaffolds in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the introduction of a reactive thiol handle at the C5 position presents specific regiochemical challenges. This guide outlines a high-fidelity synthetic route avoiding common disulfide dimerization pitfalls and explores the molecule's utility as a covalent fragment in drug discovery.

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

The name provided in the prompt, 5-(mercaptomethyl)-1-propyl-1H-pyrazole, is a valid semi-systematic description, but it is not the Preferred IUPAC Name (PIN) .

-

Preferred Name: (1-Propyl-1H-pyrazol-5-yl)methanethiol

-

Rationale: According to IUPAC nomenclature rules (P-63), when a thiol group (-SH) is the principal functional group, it takes precedence as the suffix. Here, the "methanethiol" chain is the parent structure, and the pyrazole ring is treated as a substituent.

-

Numbering Logic: The propyl group attached to the nitrogen defines the position 1. This "locks" the tautomer, making the adjacent carbon position 5 (rather than 3). If the propyl group were absent, the 3- and 5-positions would be indistinguishable due to annular tautomerism.

Regioisomerism (The 1,3 vs. 1,5 Problem)

A critical quality attribute (CQA) in synthesizing this molecule is distinguishing it from its regioisomer: (1-propyl-1H-pyrazol-3-yl)methanethiol .

-

1,5-Isomer (Target): The substituent is adjacent to the N-propyl group. This position is sterically more crowded but electronically distinct.

-

1,3-Isomer (Impurity): The substituent is distal to the N-propyl group.

Visualization of Isomerism:

Figure 1: Structural distinction between the target 5-isomer and the thermodynamic 3-isomer.

Part 2: Retrosynthetic Analysis & Synthesis Strategy

Direct thiolation of the pyrazole ring is difficult. The most robust "self-validating" protocol involves a reductive functionalization pathway starting from a carboxylate precursor.

The Pathway

-

Cyclocondensation: React propylhydrazine with a 2,4-diketoester to form the pyrazole core.

-

Reduction: Convert the ester to an alcohol (Hydroxymethyl intermediate).

-

Activation: Convert the alcohol to a mesylate or chloride.

-

Thiolation: Nucleophilic displacement using Thiourea (to prevent over-alkylation), followed by hydrolysis.

Figure 2: Step-wise synthetic pathway from acyclic precursors to the target thiol.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

Challenge: Controlling regioselectivity. The reaction of propylhydrazine with ethyl 2,4-dioxovalerate typically yields a mixture of 5-carboxylate (target) and 3-carboxylate.

-

Optimization: Use acetic acid as solvent. The 5-isomer is often kinetically favored or can be separated by column chromatography (the 5-isomer is usually less polar due to shielding of the N-lone pair by the ester).

Step 2: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH

) in THF (0°C). -

Observation: Disappearance of the ester carbonyl stretch (~1720 cm

) in IR.

Step 3: Thiolation via Isothiouronium Salt (The Critical Step)

Direct reaction with NaSH often leads to thioethers (R-S-R) due to the high nucleophilicity of the product thiol. The Thiourea Method is the industry standard for high-purity thiols.

Protocol:

-

Activation: Dissolve 1.0 eq of (1-propyl-1H-pyrazol-5-yl)methanol in DCM. Add 1.2 eq Triethylamine (Et

N) and cool to 0°C. Dropwise add 1.1 eq Methanesulfonyl chloride (MsCl). Stir 2h. Aqueous workup yields the crude mesylate. -

Displacement: Dissolve the crude mesylate in Ethanol (0.5 M). Add 1.2 eq Thiourea . Reflux for 3–5 hours.

-

Checkpoint: Formation of a white precipitate (Isothiouronium mesylate salt) often occurs.

-

-

Hydrolysis: Add 2.5 eq of NaOH (10% aq) directly to the reaction mixture. Reflux for 1 hour under Argon/Nitrogen atmosphere .

-

Note: Oxygen exclusion is vital to prevent disulfide formation.

-

-

Workup: Acidify to pH 5-6 with dilute HCl. Extract with DCM. Wash with brine. Dry over Na

SO

Data Table: Expected Analytical Signatures

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | ||

| MS (ESI) | Parent Ion | |

| Odor | Pungent, "garlic/rotten egg" | Characteristic of volatile thiols |

Part 4: Applications in Drug Discovery[3][4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "warhead" fragment. The thiol group is a soft nucleophile capable of:

-

Covalent Inhibition: Targeting non-catalytic cysteine residues in kinases (e.g., forming disulfide bridges or reacting with Michael acceptors on the protein).

-

Native Chemical Ligation: Serving as a linker in antibody-drug conjugates (ADCs).

Metal Chelation

The N-propyl-pyrazole nitrogen and the pendant thiol sulfur form an S,N-bidentate ligand system. This motif is valuable for:

-

Technetium-99m labeling: For radiopharmaceutical imaging agents.

-

Zinc Metalloprotein Inhibition: Mimicking the coordination sphere of zinc-dependent enzymes (e.g., HDACs).

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-63.2.5: Thiols and related compounds. International Union of Pure and Applied Chemistry.

-

Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry (SynOpen). Discusses the steric and electronic control in hydrazine cyclizations.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives. National Institutes of Health (PMC). Comprehensive review of pyrazole building blocks in medicinal chemistry.

-

Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. While focusing on the 4-position, this paper outlines the critical handling of pyrazole-thiols to avoid oxidation.

-

Methanethiol Properties and Handling. PubChem. Safety and physical property data for thiol-functionalized alkanes.

Sources

Technical Profile: (1-Propyl-1H-pyrazol-5-yl)methanethiol

CAS Registry Number Identification & Chemical Analysis

Executive Summary

Target Compound: (1-Propyl-1H-pyrazol-5-yl)methanethiol

CAS Registry Number: 1593693-78-7

Molecular Formula:

This guide serves as a definitive technical reference for (1-Propyl-1H-pyrazol-5-yl)methanethiol, a specialized heterocyclic building block utilized in medicinal chemistry and agrochemical synthesis. The compound is characterized by a pyrazole core substituted at the N1 position with a propyl chain and at the C5 position with a methanethiol moiety. This specific 1,5-substitution pattern is critical for establishing steric and electronic vectors in fragment-based drug discovery (FBDD), particularly for designing ligands that target cysteine residues (covalent inhibitors) or coordinate with active-site metals.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

The identification of CAS 1593693-78-7 confirms the specific regiochemistry of the propyl and methanethiol substituents. Researchers must distinguish this from its 1,3-isomer, which possesses significantly different biological activity and metabolic stability.

Identification Data

| Parameter | Technical Specification |

| CAS Number | 1593693-78-7 |

| IUPAC Name | (1-Propyl-1H-pyrazol-5-yl)methanethiol |

| Synonyms | 1-Propyl-5-(mercaptomethyl)pyrazole; 5-(Mercaptomethyl)-1-propyl-1H-pyrazole |

| SMILES | CCCN1N=CC=C1CS |

| InChI Key | Predicted:[2] XQY... (Analogous to ethyl derivative) |

| MDL Number | BD00961958 (BLD Pharm Catalog ID) |

Predicted Physicochemical Properties

Note: Experimental data for this specific analog is sparse; values are extrapolated from the 1-ethyl homolog (CAS 1602280-31-8).

| Property | Value (Est.) | Relevance |

| Boiling Point | 210°C - 220°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.05 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups is straightforward. |

| pKa (Thiol) | ~10.5 | Weakly acidic; forms thiolate anions under basic conditions (e.g., |

| LogP | 1.8 - 2.2 | Moderate lipophilicity; suitable for cell-permeable lead fragments. |

Structural Analysis & Pharmacophore Mapping

The (1-Propyl-1H-pyrazol-5-yl)methanethiol molecule consists of three distinct functional zones, each serving a specific role in ligand-protein interactions.

-

The Pyrazole Core (Scaffold): Acts as a rigid linker. The aromatic nitrogen (N2) can serve as a hydrogen bond acceptor.

-

The N1-Propyl Group (Hydrophobic Tail): Provides van der Waals contacts. The length of the propyl chain (3 carbons) offers a specific steric bulk that is often optimized to fill hydrophobic pockets in enzymes (e.g., kinases or SDHI targets).

-

The C5-Methanethiol (Warhead/Linker):

-

Nucleophilic Character: The thiol group is highly nucleophilic, making it a prime candidate for

reactions to attach complex scaffolds. -

Metal Chelation: The sulfur atom can coordinate with soft metals (Zn²⁺, Cu⁺) in metalloenzymes.

-

Disulfide Formation: Capable of forming reversible disulfide bridges in biological systems.

-

Synthesis Methodologies

Authoritative Note: Direct commercial sourcing is recommended for small-scale needs (mg to g). For scale-up (>100g), the following "Directed Lithiation" route is the industry standard for ensuring high regioselectivity (1,5-substitution) over the thermodynamic 1,3-isomer.

Preferred Route: C5-Directed Lithiation

This protocol leverages the directing effect of the N1-propyl group to selectively functionalize the C5 position.

Step-by-Step Protocol:

-

Precursor: Start with 1-Propyl-1H-pyrazole .

-

Lithiation (C5-H Activation):

-

Cool a solution of 1-propylpyrazole in anhydrous THF to -78°C.

-

Add n-Butyllithium (n-BuLi) dropwise. The coordination of Lithium to N2 directs deprotonation specifically at C5.

-

-

Formylation:

-

Quench the lithiated species with DMF (Dimethylformamide).

-

Acidic workup yields 1-propyl-1H-pyrazole-5-carbaldehyde .

-

-

Reduction:

-

Reduce the aldehyde using Sodium Borohydride (NaBH₄) in methanol to obtain (1-propyl-1H-pyrazol-5-yl)methanol .

-

-

Thiolation (The "Thiourea Method"):

-

Convert the alcohol to a bromide using PBr₃ or HBr .

-

React the bromide with Thiourea in refluxing ethanol to form the isothiouronium salt.

-

Hydrolyze the salt with aqueous NaOH to release the free thiol: (1-Propyl-1H-pyrazol-5-yl)methanethiol .

-

Synthesis Workflow Diagram

The following diagram illustrates the critical intermediates and reagents required to maintain regiochemical integrity.

Figure 1: Regioselective synthesis pathway via C5-directed lithiation, ensuring exclusion of the 1,3-isomer.[3]

Handling & Safety Protocols

Hazard Class: Thiol / Mercaptan. Signal Word: WARNING.

Critical Safety Measures

-

Odor Control: Like all low-molecular-weight thiols, this compound has a potent, stench-like odor (rotten cabbage/sulfur). Mandatory use of a fume hood is required.

-

Oxidation Sensitivity: Thiols readily oxidize to disulfides in air.

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

-

Stabilization: Addition of trace TCEP or DTT during aqueous handling can prevent dimerization.

-

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the thiol to the odorless sulfonic acid derivative before disposal.

References

-

BLD Pharm. (2024). Product Analysis: (1-Propyl-1H-pyrazol-5-yl)methanethiol (CAS 1593693-78-7).[1][2][4][5] Retrieved from

-

PubChem. (2024).[6] Methanethiol Compound Summary & Safety Data. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). General Methods for Thiol Synthesis from Alcohols. Retrieved from

-

ResearchGate. (2007). Crystallographic analysis of 1-alkyl-pyrazole derivatives. Acta Crystallographica Section E. Retrieved from

Sources

- 1. 2228599-32-2|(1-Ethyl-1H-pyrazol-3-yl)methanethiol|BLD Pharm [bldpharm.com]

- 2. 79168-92-6|3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 1935498-19-3|[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol|BLD Pharm [bldpharm.com]

- 5. 2229242-03-7|(1-Isobutyl-1H-pyrazol-3-yl)methanethiol|BLD Pharm [bldpharm.com]

- 6. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem [pubchem.ncbi.nlm.nih.gov]

Properties of 1-propyl-substituted pyrazole methanethiols

Technical Monograph: 1-Propyl-Substituted Pyrazole Methanethiols

Executive Summary

This technical guide characterizes 1-propyl-substituted pyrazole methanethiols , a specific class of heterocyclic building blocks critical in fragment-based drug discovery (FBDD) and agrochemical synthesis. Unlike simple pyrazoles, the inclusion of the N-propyl group eliminates annular tautomerism, locking the regiochemistry of the scaffold, while the methanethiol arm (-CH₂SH) functions as a high-reactivity "warhead" for bioconjugation, metal coordination, or thioether formation.

This document details the structural dynamics, validated synthetic protocols, and reactivity profiles of these compounds, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Structural Dynamics & Physicochemical Profile

The 1-propyl-substituted pyrazole methanethiol scaffold consists of three distinct functional domains, each contributing to its behavior in biological systems:

-

The Pyrazole Core: A

-excessive heteroaromatic ring.[1] The nitrogen at position 1 (pyrrole-like) is substituted, making the nitrogen at position 2 (pyridine-like) a hydrogen bond acceptor. -

The N-Propyl Substituent: A lipophilic anchor. Unlike a methyl group, the propyl chain significantly increases the LogP (partition coefficient), improving membrane permeability without the steric penalty of bulky aryl groups. It also prevents the 1,2-proton shift (tautomerism) common in NH-pyrazoles.

-

The Methanethiol Tail: A "soft" nucleophile. The methylene bridge (-CH₂-) insulates the thiol from the aromatic ring's direct electronic resonance, maintaining the pKa of the thiol group near 9.5–10.0, typical of primary alkyl thiols, rather than the lower pKa of aryl thiols.

Table 1: Predicted Physicochemical Properties

Data based on computational consensus for 1-propyl-1H-pyrazol-4-yl-methanethiol.

| Property | Value (Approx.) | Significance |

| Molecular Weight | 156.25 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3). |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; good bioavailability potential. |

| H-Bond Donors | 0 (Ring), 1 (Thiol) | Thiol H is a weak donor; Ring N is blocked. |

| H-Bond Acceptors | 2 | N2 of pyrazole and Sulfur atom. |

| pKa (Thiol) | ~9.8 | Nucleophilic at physiological pH (7.4) only if deprotonated. |

| Boiling Point | 110–115°C (at 1 mmHg) | Volatile oil; requires vacuum distillation. |

Synthetic Pathways

The synthesis of 1-propyl-substituted pyrazole methanethiols requires a regioselective approach to ensure the propyl group attaches to the desired nitrogen. The following protocol targets (1-propyl-1H-pyrazol-4-yl)methanethiol , the most common isomer for medicinal chemistry.

Methodology: The "Reductive Thiolation" Route

Rationale: Direct thiolation of the methyl group is difficult. The most robust path converts an aldehyde or ester to an alcohol, then to a halide/mesylate, and finally to the thiol.

Step 1: N-Alkylation of Pyrazole

-

Reagents: Pyrazole, n-Propyl iodide, Cs₂CO₃, Acetonitrile.

-

Mechanism: S_N2 attack by the pyrazolic anion.

-

Note: Produces a mixture of isomers if the starting pyrazole is substituted at C3/C5. If unsubstituted, only one product forms.

Step 2: Vilsmeier-Haack Formylation

-

Reagents: POCl₃, DMF (Dimethylformamide).

-

Mechanism: Electrophilic aromatic substitution at the C4 position (most electron-rich).

-

Product: 1-propyl-1H-pyrazole-4-carbaldehyde.

Step 3: Reduction to Alcohol

-

Reagents: NaBH₄ (Sodium Borohydride), Methanol.

-

Product: (1-propyl-1H-pyrazol-4-yl)methanol.

Step 4: Thiolation (The Thiourea Method)

-

Reagents: 1. HBr/Reflux or SOCl₂ (to form halide); 2. Thiourea;[2] 3. NaOH/H₂O (Hydrolysis).

-

Causality: Direct nucleophilic substitution of the alcohol is poor. Converting to the alkyl halide creates a good leaving group. Thiourea attacks to form an isothiouronium salt, which is easily hydrolyzed to the free thiol.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis of (1-propyl-1H-pyrazol-4-yl)methanethiol via the Vilsmeier-Haack route.

Reactivity & Functionalization

The methanethiol group is a versatile handle. Unlike the aromatic ring protons, the sulfur atom is highly polarizable (soft nucleophile).

A. Thioether Formation (S-Alkylation)

The most common application is generating thioethers.

-

Protocol: React the methanethiol with an alkyl halide in the presence of a mild base (K₂CO₃) in acetone.

-

Application: Creating "linker" chains for PROTACs (Proteolysis Targeting Chimeras) or connecting the pyrazole pharmacophore to a secondary binding motif.

B. Disulfide Bridging

-

Reactivity: In the presence of mild oxidants (I₂ or air), two molecules dimerize to form a disulfide bond (-S-S-).

-

Control: To prevent this during storage, keep the compound under inert atmosphere (Argon) or add a reducing agent like DTT (Dithiothreitol) if used in biological assays.

C. Metal Coordination

The nitrogen (N2) and the sulfur (SH) can act as a bidentate ligand system, particularly if the geometry allows, though the methylene spacer usually makes the sulfur act as a monodentate ligand for soft metals (Au, Ag, Cu).

-

Relevance: Used in designing metallo-enzyme inhibitors.

Visualization: Reactivity Pathways

Figure 2: Primary reactivity pathways for the methanethiol "warhead".

Pharmacological Implications

Bioisosterism: The pyrazole ring is a classic bioisostere for imidazole and pyridine. By adding the 1-propyl group, researchers modulate the lipophilic ligand efficiency (LLE) . The propyl group fills hydrophobic pockets (e.g., in COX-2 or kinase active sites) more effectively than a methyl group, but without the rotatable bond entropy penalty of longer alkyl chains.

Target Classes:

-

Kinase Inhibitors: The pyrazole acts as the hinge-binder. The methanethiol arm can be extended to reach the "gatekeeper" residue or solvent front.

-

GPCR Ligands: Pyrazole derivatives are frequent scaffolds for Cannabinoid (CB1/CB2) receptor antagonists (e.g., Rimonabant analogs). The propyl group is critical for CB1 selectivity.

-

Agrochemicals: Pyrazole-4-carboxamide fungicides (SDHI class) often utilize N-alkyl pyrazoles. The methanethiol derivative serves as a precursor to novel thio-amide variations.

References

-

Synthesis of Pyrazoles: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles."[3][4] Chemical Reviews 111.11 (2011): 6984-7034.

-

Thiolation Methodology: While specific to ring-thiolation, the principles of Cu-catalyzed C-S bond formation are relevant. ChemRxiv Preprint (2025).[5][6] "Practical Synthesis of Pyrazol-4-thiols."

-

Biological Activity: Kumar, V., et al. "Pyrazole containing natural products: Synthetic preview and biological significance."[7] European Journal of Medicinal Chemistry 69 (2013): 735-753.

-

Physicochemical Properties: BioByte Corp & Daylight Chemical Information Systems. "ClogP and substituent effects in heterocyclic chemistry."

-

Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis (1991).

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Propyl-1H-pyrazol-5-yl)methanethiol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Propyl-1H-pyrazol-5-yl)methanethiol, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical formula, molecular weight, and a plausible synthetic pathway, including the preparation of the key intermediate, (1-Propyl-1H-pyrazol-5-yl)methanol. Furthermore, it explores the physicochemical properties, spectroscopic characterization, and potential applications of this pyrazole derivative in the realm of drug discovery, drawing on the established biological significance of the pyrazole scaffold. Experimental protocols for synthesis and characterization are provided to facilitate further research and application.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a methanethiol group at the 5-position of a 1-propyl-substituted pyrazole ring presents a unique combination of a proven pharmacophore with a reactive thiol moiety, opening avenues for novel therapeutic agents and chemical probes.

Physicochemical Properties of (1-Propyl-1H-pyrazol-5-yl)methanethiol

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development. The key properties of (1-Propyl-1H-pyrazol-5-yl)methanethiol are summarized in the table below.

| Property | Value | Source/Method |

| Chemical Formula | C₇H₁₂N₂S | Calculated |

| Molecular Weight | 156.25 g/mol | Calculated |

| IUPAC Name | (1-Propyl-1H-pyrazol-5-yl)methanethiol | Nomenclature |

| CAS Number | Not available | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar thiols |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | General solubility of similar compounds |

| pKa | Not determined | - |

Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol: A Proposed Pathway

Conceptual Synthetic Workflow

The overall synthetic strategy is outlined in the following workflow diagram:

Caption: Proposed synthetic workflow for (1-Propyl-1H-pyrazol-5-yl)methanethiol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanol (Intermediate)

This step involves the regioselective formylation of 1-propyl-1H-pyrazole at the C5 position.

-

Materials: 1-Propyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Formaldehyde (or paraformaldehyde), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of 1-propyl-1H-pyrazole in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add an excess of gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) or a solution of anhydrous formaldehyde in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-Propyl-1H-pyrazol-5-yl)methanol.

-

Step 2: Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol (Final Product)

This two-part step involves the conversion of the intermediate alcohol to a chloromethyl derivative, followed by nucleophilic substitution with a thiol source.

-

Part A: Synthesis of 1-Propyl-5-(chloromethyl)-1H-pyrazole

-

Materials: (1-Propyl-1H-pyrazol-5-yl)methanol, Thionyl chloride (SOCl₂), Dry dichloromethane (DCM), Pyridine (optional, as a base).

-

Procedure:

-

Dissolve (1-Propyl-1H-pyrazol-5-yl)methanol in dry DCM at 0 °C.

-

Slowly add thionyl chloride to the solution. A small amount of pyridine can be added to neutralize the generated HCl.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-Propyl-5-(chloromethyl)-1H-pyrazole. This intermediate is often used in the next step without further purification.

-

-

-

Part B: Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol

-

Materials: 1-Propyl-5-(chloromethyl)-1H-pyrazole, Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis, Ethanol or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the crude 1-Propyl-5-(chloromethyl)-1H-pyrazole in ethanol or DMF.

-

Add a solution of sodium hydrosulfide in ethanol to the mixture.

-

Stir the reaction at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (1-Propyl-1H-pyrazol-5-yl)methanethiol.

-

-

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet and a sextet for the propyl group protons, a singlet for the methylene protons adjacent to the sulfur atom, a singlet for the thiol proton (which may be broad and exchangeable with D₂O), and two doublets for the pyrazole ring protons.

-

¹³C NMR: The spectrum should show distinct signals for the three carbons of the propyl group, the methylene carbon, and the three carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrazole ring, and a weak S-H stretching band for the thiol group.[3]

Potential Applications in Drug Discovery

The unique structural features of (1-Propyl-1H-pyrazol-5-yl)methanethiol suggest several potential applications in drug discovery and development.

Rationale for Pharmacological Interest

The pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities.[1][2] The introduction of a methanethiol group provides a handle for various chemical modifications and potential interactions with biological targets. Thiols are known to be involved in various biological processes and can act as nucleophiles, antioxidants, or ligands for metal ions in metalloenzymes.

Conceptual Drug Discovery and Development Workflow

The following diagram illustrates a conceptual workflow for the exploration of (1-Propyl-1H-pyrazol-5-yl)methanethiol in a drug discovery program.

Sources

Navigating the Solubility Landscape of 1-Propyl-5-mercaptomethylpyrazole: A Technical Guide for Drug Development Professionals

Foreword: Charting Uncharted Waters

In the dynamic field of drug discovery and development, the introduction of novel chemical entities presents both exciting therapeutic possibilities and significant formulation challenges. 1-Propyl-5-mercaptomethylpyrazole is one such molecule, a promising scaffold with potential applications stemming from the versatile chemistry of the pyrazole ring and the reactive mercaptan group. However, as with many new compounds, a critical gap in our knowledge exists: its solubility profile.

This in-depth technical guide is designed to address this gap for researchers, scientists, and drug development professionals. In the absence of established experimental data for this specific molecule, this document will serve as a comprehensive, predictive resource grounded in established principles of physical chemistry and extensive experience with analogous molecular structures. We will dissect the theoretical underpinnings of 1-Propyl-5-mercaptomethylpyrazole's solubility, provide a robust framework for its experimental determination, and offer field-proven insights to navigate the complexities of its handling and formulation. Our approach is rooted in scientific integrity, providing you not just with protocols, but with the rationale behind them, empowering you to make informed decisions in your research.

Deconstructing the Molecule: A Predictive Solubility Analysis

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces with a given solvent.[1] For 1-Propyl-5-mercaptomethylpyrazole, we can anticipate its behavior by examining its constituent functional groups: the pyrazole core, the 1-propyl group, and the 5-mercaptomethyl group.

-

The Pyrazole Core: The pyrazole ring itself is a heterocyclic aromatic amine. While it possesses some capacity for hydrogen bonding, its overall character is relatively non-polar, leading to limited solubility in water but better solubility in organic solvents like ethanol, methanol, and acetone.[2]

-

The 1-Propyl Group: The addition of a propyl group at the N1 position significantly increases the molecule's lipophilicity. This alkyl chain will favor interactions with non-polar solvents and is expected to decrease aqueous solubility.

-

The 5-Mercaptomethyl Group (-CH₂SH): The mercaptan (thiol) group introduces a degree of polarity. However, thiols are less capable of hydrogen bonding compared to their alcohol counterparts, resulting in lower boiling points and reduced solubility in polar solvents like water.[3][4] The presence of the thiol group may also introduce pH-dependent solubility, as the proton can be removed under basic conditions to form a more soluble thiolate anion.

Predicted Solubility Profile:

Based on this analysis, 1-Propyl-5-mercaptomethylpyrazole is predicted to be a compound with low aqueous solubility and good solubility in a range of organic solvents . The solubility is likely to be influenced by solvent polarity, with optimal solubility in moderately polar to non-polar organic solvents.

A Framework for Experimental Solubility Determination

Given the predictive nature of the above analysis, experimental determination of solubility is a critical next step. We will outline two key methodologies: kinetic and thermodynamic solubility assays. These protocols are designed to be self-validating, providing a clear and reliable picture of the compound's solubility.

Kinetic Solubility Assay: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound at which precipitation first occurs when a concentrated DMSO stock is diluted into an aqueous buffer.[5][6][7] This method is rapid and well-suited for initial screening.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Propyl-5-mercaptomethylpyrazole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, ensuring the initial stock solution is fully solubilized.[5][6]

-

Nephelometry for detection: This technique is highly sensitive to the formation of fine precipitates, providing a precise endpoint for the kinetic solubility measurement.[8]

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assay: The Gold Standard for Formulation Development

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[9] This is a more time-consuming but highly accurate method, crucial for late-stage development and formulation.[5][6][7] The shake-flask method is the most reliable for this purpose.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid 1-Propyl-5-mercaptomethylpyrazole to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, acetone, etc.).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: The determined concentration is the thermodynamic solubility in that specific solvent at that temperature.

Trustworthiness Through Self-Validation:

To ensure the attainment of equilibrium, it is recommended to approach the equilibrium from both undersaturated and supersaturated states.[10] Agreement between the two approaches provides strong evidence that true thermodynamic equilibrium has been reached.

Caption: Shake-flask method for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. The following is a template for presenting the predicted and experimentally determined solubility of 1-Propyl-5-mercaptomethylpyrazole.

Table 1: Predicted and Experimental Solubility of 1-Propyl-5-mercaptomethylpyrazole

| Solvent System | Predicted Solubility | Kinetic Solubility (µg/mL) at 25°C | Thermodynamic Solubility (µg/mL) at 25°C |

| Water | Low | Experimental Value | Experimental Value |

| PBS (pH 7.4) | Low | Experimental Value | Experimental Value |

| Ethanol | High | Experimental Value | Experimental Value |

| Acetone | High | Experimental Value | Experimental Value |

| Dichloromethane | High | Experimental Value | Experimental Value |

| Hexane | Moderate | Experimental Value | Experimental Value |

Concluding Remarks and Future Directions

This guide provides a comprehensive theoretical framework and practical experimental protocols for determining the solubility of 1-Propyl-5-mercaptomethylpyrazole. By understanding the influence of its chemical structure and by applying robust, validated methodologies, researchers can confidently navigate the challenges associated with this novel compound. The data generated from these studies will be invaluable for guiding formulation strategies, ensuring reliable in vitro and in vivo studies, and ultimately accelerating the development of new therapeutics. It is imperative that the scientific community continues to share such fundamental data to build a collective knowledge base for novel chemical entities.

References

-

Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center. [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010). ResearchGate. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). PMC. [Link]

-

Preparing Solubility Data for Use by the Gas Processing Industry: Updating Key Resources. (n.d.). Trimeric Corporation. [Link]

-

Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2023). ResearchGate. [Link]

-

Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC. [Link]

-

6.8: Thiols (Mercaptans). (2021). Chemistry LibreTexts. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). MDPI. [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2020). Semantic Scholar. [Link]

-

Solubility Behaviour of Aripiprazole in Different Solvent Systems. (2022). RGUHS Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]

-

Solubility Behaviour of Aripiprazole in Different Solvent Systems. (2022). Request PDF. [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). MDPI. [Link]

-

Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. (2025). ResearchGate. [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). PMC. [Link]

-

13.10: Thiols (Mercaptans). (2016). Chemistry LibreTexts. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-Alkylation Effects in Drug Discovery: A Comparative Analysis of 1-Methyl vs. 1-Propyl Pyrazole Methanethiols

Abstract

In medicinal chemistry, subtle structural modifications can profoundly alter a molecule's pharmacological profile. The strategic N-alkylation of heterocyclic scaffolds is a cornerstone of lead optimization, used to fine-tune properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth technical analysis of the fundamental differences imparted by substituting a methyl versus a propyl group at the N1 position of a pyrazole methanethiol core. While these specific molecules serve as illustrative models, the principles discussed are broadly applicable to the rational design of pyrazole-based therapeutics. We will explore the divergent effects on physicochemical properties, metabolic stability, and synthetic accessibility, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility is demonstrated by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and numerous protein kinase inhibitors.[1][4] The pyrazole core's value lies in its synthetic tractability and its ability to engage in various biological interactions, including hydrogen bonding.[4][5]

Modifying the substituents on the pyrazole ring is a key strategy for optimizing drug candidates.[4] Among the most common modifications is N-alkylation of the pyrrole-like nitrogen (N1). This seemingly simple change—for instance, from a small methyl group to a slightly larger propyl group—can cascade into significant, predictable changes in the molecule's behavior. This guide uses the 1-propyl and 1-methyl pyrazole methanethiol analogs as a case study to dissect these differences.

Part 1: Structural and Physicochemical Divergence

The initial point of divergence between the 1-methyl and 1-propyl analogs is their fundamental structure, which dictates their physicochemical properties. The addition of two extra carbons and four hydrogens in the propyl chain introduces significant changes in size, shape, and lipophilicity.

Caption: Structural comparison of 1-methyl and 1-propyl pyrazole methanethiol.

Steric Hindrance

The most apparent difference is steric bulk. The n-propyl group is substantially larger and more conformationally flexible than the methyl group.

-

Influence on Binding: In a drug-receptor interaction, this increased bulk can be advantageous or detrimental. It may introduce new, favorable van der Waals interactions within a large hydrophobic binding pocket. Conversely, it could cause a steric clash, preventing the pyrazole core from achieving an optimal binding pose. For instance, in protein kinase inhibitors where the pyrazole often interacts with the hinge region, a bulkier N1-substituent can be used to tune selectivity by preventing binding to kinases with smaller pockets.[4]

-

Intramolecular Effects: The propyl group can restrict the rotation of adjacent substituents or influence the tautomeric equilibrium of the pyrazole ring itself, locking the molecule into a specific conformation.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing everything from solubility to cell membrane permeability.[6][7] It is commonly measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

The addition of alkyl groups systematically increases lipophilicity. The change from a methyl to a propyl group involves adding two methylene (-CH2-) units. As a well-established principle, each methylene group contributes approximately +0.5 to the molecule's LogP value.[8] Therefore, the 1-propyl analog is predicted to be significantly more lipophilic.

| Property | 1-Methyl Analog (Predicted) | 1-Propyl Analog (Predicted) | Rationale & Implications in Drug Development |

| Molecular Weight | Lower | Higher (+28.05 Da) | Minor impact on its own, but contributes to changes in other properties. |

| Steric Bulk | Low | Moderate | Propyl group can introduce steric clashes or new favorable interactions in a binding pocket, affecting potency and selectivity. |

| Lipophilicity (ΔLogP) | Baseline | Baseline + ~1.0 | A significant increase in lipophilicity for the propyl analog. This generally leads to lower aqueous solubility but can enhance membrane permeability and plasma protein binding.[8][9] |

| Aqueous Solubility | Higher | Lower | Directly inverse to lipophilicity. The propyl analog will be less soluble, potentially impacting formulation and bioavailability. |

| Metabolic Stability | Susceptible to N-demethylation | Susceptible to N-depropylation and oxidation along the alkyl chain | Different metabolic pathways offer opportunities to tune the drug's half-life.[10] |

Table 1: Predicted comparative physicochemical properties and their implications.

Part 2: Pharmacokinetic Consequences of N-Alkylation

The structural and physicochemical differences directly translate into distinct pharmacokinetic profiles. For drug development professionals, understanding these consequences is essential for designing molecules that can reach their target and exert a therapeutic effect.

Metabolic Stability

A primary goal of lead optimization is to engineer sufficient metabolic stability to ensure an adequate half-life and exposure.[11] The N-alkyl group is often a site of metabolic attack by cytochrome P450 (CYP) enzymes.

-

1-Methyl Analog: N-demethylation is one of the most common metabolic pathways in drug metabolism.[12] The methyl group is readily oxidized and cleaved, which can be a primary route of clearance. In some cases, strategic placement of a methyl group can block metabolism at an adjacent site, a phenomenon known as the "magic methyl" effect, though this is context-dependent.[13]

-

1-Propyl Analog: This analog presents multiple potential sites for metabolism. N-depropylation can occur, but oxidation can also happen at the α-carbon (adjacent to the nitrogen) or the β-carbon of the propyl chain. This can lead to a more complex metabolite profile. The rate of metabolism compared to the methyl analog is not easily predicted and must be determined experimentally, as it depends on the specific CYP isozymes involved.[12] Modifying the alkyl chain is a common strategy to enhance metabolic stability if N-dealkylation is a problematic clearance pathway.[10]

Membrane Permeability and Bioavailability

The increased lipophilicity of the 1-propyl analog suggests it will have a higher passive permeability across cell membranes. However, this is a classic "Goldilocks" problem. While a certain level of lipophilicity is required for membrane transit, excessively high LogP values (typically >5) can lead to poor absorption due to low aqueous solubility and sequestration in lipid bilayers.[7][14] The transition from methyl to propyl pushes the molecule towards higher lipophilicity, a move that could either improve absorption or, if the starting molecule is already lipophilic, hinder it.

Part 3: Synthetic Strategies and Considerations

The synthesis of these analogs relies on a robust and well-established reaction: the N-alkylation of the pyrazole core. The primary challenge in this process is controlling the regioselectivity.

General Workflow: N-Alkylation of the Pyrazole Core

For an unsymmetrically substituted pyrazole, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 regioisomers. The ratio of these products is influenced by both steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.[15][16] Generally, bulkier substituents on the pyrazole ring will direct the incoming alkyl group to the less sterically hindered nitrogen.[17]

Caption: General experimental workflow for the N-alkylation of a pyrazole core.

Experimental Protocol: Regioselective N-Alkylation

This protocol is a generalized procedure that must be optimized for the specific pyrazole-methanethiol substrate.

Objective: To synthesize 1-propyl-pyrazole methanethiol from the corresponding NH-pyrazole precursor.

Materials:

-

Pyrazole-methanethiol starting material (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromopropane (1.2 eq)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole-methanethiol starting material.

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole NH to form the pyrazolate anion. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the anion.

-

Alkylation: Add 1-bromopropane dropwise via syringe to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to separate the desired 1-propyl regioisomer from the 2-propyl isomer and other impurities.

Self-Validation System: The success of the protocol is validated at each stage. Complete deprotonation is observed by the cessation of H2 gas evolution. Reaction completion is monitored by TLC. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry, which will distinguish between the N1 and N2 isomers.

Conclusion

The choice between a 1-methyl and a 1-propyl substituent on a pyrazole methanethiol core is a strategic decision in drug design, not a trivial one. This guide has illuminated the key differences:

-

1-Methyl Pyrazole Methanethiol: Characterized by smaller size, lower lipophilicity, and a primary metabolic pathway involving N-demethylation.

-

1-Propyl Pyrazole Methanethiol: Possesses greater steric bulk, significantly higher lipophilicity, and a more complex metabolic profile that includes N-depropylation and chain oxidation.

These distinctions directly impact a compound's solubility, membrane permeability, metabolic half-life, and receptor binding profile. By understanding these fundamental principles, medicinal chemists can more rationally navigate the lead optimization process, making informed modifications to tailor a molecule's properties for therapeutic success. The ultimate biological outcome of this substitution must always be determined empirically, but the principles outlined here provide a robust framework for hypothesis-driven drug design.

References

-

Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: PubMed URL: [Link]

-

Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

-

Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Source: ResearchGate URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI URL: [Link]

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry URL: [Link]

-

Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source: MDPI URL: [Link]

-

Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Pyrazole NNRTIs 3: optimisation of physicochemical properties. Source: PubMed URL: [Link]

-

Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Source: ACS Publications URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI URL: [Link]

-

Title: Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: ACS Publications URL: [Link]

-

Title: LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Source: New England Drug Metabolism Discussion Group URL: [Link]

-

Title: The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Source: ACD/Labs URL: [Link]

-

Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL: [Link]

-

Title: Practical Synthesis of Pyrazol-4-thiols. Source: ChemRxiv URL: [Link]

-

Title: Plot of logarithm partition coefficient (log P) of parabens versus... Source: ResearchGate URL: [Link]

-

Title: Metabolic Stability for Drug Discovery and Development. Source: Semantic Scholar URL: [Link]

-

Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: A comparison of molecular representations for lipophilicity quantitative structure-property relationships with results from the SAMPL6 logP Prediction Challenge. Source: PubMed URL: [Link]

-

Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Source: Michael Green's Blog URL: [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of molecular representations for lipophilicity quantitative structure-property relationships with results from the SAMPL6 logP Prediction Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nedmdg.org [nedmdg.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to (1-Propyl-1H-pyrazol-5-yl)methanethiol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (1-Propyl-1H-pyrazol-5-yl)methanethiol, a functionalized pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] The introduction of a methanethiol group at the 5-position offers a versatile handle for further chemical modification and potential interaction with biological targets. This document details a plausible synthetic route, in-depth analytical characterization protocols, and explores the potential applications of this compound for researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and physical properties.[3][4] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][7] Their prevalence in marketed drugs such as Celecoxib and Rimonabant underscores their importance as "privileged structures" in drug design.[2][8]

The molecule at the core of this guide, (1-Propyl-1H-pyrazol-5-yl)methanethiol, combines this valuable pyrazole core with a reactive methanethiol moiety. The thiol group is a potent nucleophile and can participate in various chemical transformations, making it an excellent anchor point for the synthesis of more complex molecules.[6][9] Furthermore, the sulfhydryl group can interact with biological targets, such as cysteine residues in proteins, through disulfide bond formation or as a metal ligand.[10] The N-propyl substituent on the pyrazole ring enhances lipophilicity, which can be crucial for modulating pharmacokinetic properties like membrane permeability and metabolic stability.

Canonical SMILES String: CCCS1=CC=NN1CC

Proposed Synthetic Pathway

A robust and logical synthetic route to (1-Propyl-1H-pyrazol-5-yl)methanethiol can be envisioned starting from readily available precursors. The overall strategy involves the initial construction of the N-propylated pyrazole ring, followed by the introduction of a hydroxymethyl group at the 5-position, and finally, conversion of the alcohol to the target thiol.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. Thiol - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol from alcohols

Executive Summary

The synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol represents a critical transformation in the development of heteroaryl-based chelators and fragment-based drug discovery (FBDD). The target moiety—a primary thiol attached to a nitrogen-rich heterocyclic core—presents specific challenges, including oxidative dimerization to disulfides and potential interference from the pyrazole nitrogen lone pairs during activation.

This Application Note details two validated protocols for converting (1-Propyl-1H-pyrazol-5-yl)methanol to its corresponding thiol. We contrast the Mitsunobu Thioester Protocol (favored for medicinal chemistry and high purity) against the Isothiouronium Salt Protocol (favored for scalability and cost-efficiency).

Retrosynthetic Analysis & Pathway Logic

The transformation relies on activating the hydroxyl group of the starting material, (1-propyl-1H-pyrazol-5-yl)methanol (1) , to a leaving group, followed by nucleophilic displacement with a sulfur source.

-

Route A (Mitsunobu): Direct activation using PPh₃/DIAD with Thioacetic acid as the nucleophile.

-

Route B (Isothiouronium): Activation via Mesylation (MsCl) followed by displacement with Thiourea.

Figure 1: Strategic Disconnections for Pyrazolyl-methanethiol Synthesis.

Protocol A: The Mitsunobu Thioester Route

Best For: Small-to-medium scale (mg to g), high functional group tolerance, avoiding foul-smelling intermediates.

Mechanistic Insight

The Mitsunobu reaction utilizes the redox potential of Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD or DEAD) to activate the primary alcohol.[1] The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate (a potent leaving group). Thioacetic acid (HSAc), with a pKa of ~3.4, is sufficiently acidic to protonate the betaine intermediate, allowing the thioacetate anion to displace the phosphine oxide via an Sɴ2 mechanism. This yields a protected thioester, preventing immediate oxidation to the disulfide.

Materials

-

Substrate: (1-Propyl-1H-pyrazol-5-yl)methanol (1.0 eq)

-

Reagents: Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Thioacetic acid (1.5 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Deprotection: Sodium methoxide (NaOMe) in Methanol (25% wt).

Step-by-Step Methodology

-

Activation Complex Formation:

-

Charge a flame-dried reaction flask with PPh₃ (1.5 eq) and anhydrous THF (0.1 M concentration relative to substrate).

-

Cool to 0 °C under Nitrogen atmosphere.

-

Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine. Stir for 15 minutes.

-

-

Substrate Addition:

-

Add the pyrazolyl-methanol (1.0 eq) dissolved in minimal THF dropwise.

-

Stir for 10 minutes at 0 °C to allow formation of the alkoxyphosphonium salt.

-

-

Nucleophilic Displacement:

-

Add Thioacetic acid (1.5 eq) dropwise. Caution: Exothermic.

-

Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 3–12 hours.

-

Monitor: TLC/LC-MS should show complete consumption of alcohol and formation of the thioester (M+H = Target + 42 Da).

-

-

Workup (Thioester):

-

Concentrate the solvent in vacuo.

-

Triturate the residue with 10% Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[2]

-

(Optional) Flash chromatography (SiO₂, Hex/EtOAc) if high purity is required before hydrolysis.

-

-

Hydrolysis to Thiol:

-

Dissolve the crude thioester in degassed Methanol.

-

Add NaOMe (2.0 eq) at 0 °C. Stir for 30 minutes.

-

Quench: Acidify carefully with 1M HCl to pH ~4.

-

Extraction: Extract immediately with DCM (3x). Dry over Na₂SO₄ and concentrate.

-

Protocol B: The Isothiouronium Salt Route

Best For: Large scale (>10 g), cost reduction, robust handling.

Mechanistic Insight

This classical route proceeds via the activation of the alcohol to a mesylate (or chloride), followed by displacement with thiourea. Thiourea acts as a "masked" sulfur nucleophile. The sulfur atom attacks the electrophilic benzylic-like carbon, forming an isothiouronium salt. This salt is stable and easily purified by filtration. Alkaline hydrolysis liberates the thiolate, which is then protonated to the thiol.

Materials

-

Substrate: (1-Propyl-1H-pyrazol-5-yl)methanol (1.0 eq).

-

Activation: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

-

Displacement: Thiourea (1.2 eq).

-

Solvents: DCM (Activation), Ethanol (Displacement).

-

Hydrolysis: NaOH (2.5 eq, aq).

Step-by-Step Methodology

-

Mesylation:

-

Dissolve substrate in DCM (0.2 M) and cool to 0 °C .

-

Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Stir at 0 °C for 1 hour. Monitor for conversion to mesylate.

-

Workup: Wash with cold water, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to yield the crude mesylate (unstable, use immediately).

-

-

Isothiouronium Formation:

-

Dissolve the crude mesylate in Ethanol.

-

Add Thiourea (1.2 eq).

-

Heat to Reflux (78 °C) for 2–4 hours.

-

Isolation: Cool the mixture. The isothiouronium mesylate salt often precipitates. If not, concentrate to half volume and add Et₂O to induce crystallization. Filter and dry the salt.

-

-

Hydrolysis:

-

Suspend the salt in degassed water/ethanol (1:1).

-

Add NaOH (2.5 eq). Heat to 60 °C for 1 hour under Nitrogen (critical to prevent disulfide formation).

-

Workup: Cool to RT. Acidify with HCl to pH 5–6. Extract with DCM.[3]

-

Critical Process Parameters & Comparison

| Parameter | Protocol A: Mitsunobu | Protocol B: Isothiouronium |

| Overall Yield | 75–85% | 60–75% |

| Purity Profile | High (>98% post-column) | Good (Salt crystallization purifies) |

| Odor Control | Excellent (Thioester is low odor) | Poor (Hydrolysis releases H₂S/Thiol) |

| Atom Economy | Low (Generates TPPO, Hydrazine) | High |

| Cost | High (DIAD/PPh₃) | Low (Thiourea/NaOH) |

| Scale Suitability | < 10 grams | > 10 grams |

Safety & Handling (The "Thiol Protocol")

Thiols are notorious for their low odor threshold and susceptibility to oxidation.

-

Oxidation Prevention: All solvents for the final hydrolysis step must be degassed (sparged with Argon/Nitrogen for 15 mins).

-

Odor Containment: All glassware and waste must be treated with a Bleach (Hypochlorite) solution immediately after use. This oxidizes the thiol residues to odorless sulfonates.

-

Storage: Store the final product under inert atmosphere at -20 °C to prevent disulfide dimerization.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

-

Volante, R. P. (1981). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Tetrahedron Letters. Link

-

Speers, A. E., et al. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. J. Am. Chem. Soc. (Citing Thioacetate deprotection protocols). Link

-

Bach, R. D., et al. (1996). Mechanism of the Mitsunobu Reaction. Journal of Organic Chemistry. Link

Sources

Technical Guide: Using (1-Propyl-1H-pyrazol-5-yl)methanethiol as a Nucleophile

Part 1: Executive Summary & Chemical Profile

(1-Propyl-1H-pyrazol-5-yl)methanethiol is a specialized heterocyclic building block featuring a primary thiol attached to a pyrazole ring via a methylene spacer. Unlike thiophenols where the sulfur is directly conjugated to the aromatic ring, the methylene bridge in this molecule interrupts conjugation, resulting in reactivity profiles closer to benzyl mercaptan but influenced by the dipole and coordination potential of the pyrazole unit.

This compound is primarily employed in Fragment-Based Drug Discovery (FBDD) to introduce the 1-propyl-1H-pyrazol-5-yl motif via stable thioether linkages. Its applications span

Chemical Profile

| Property | Description |

| Functional Group | Primary Thiol ( |

| Heterocycle | 1-Propyl-1H-pyrazole (Electron-rich, aromatic) |

| Estimated pKa (-SH) | |

| Nucleophilicity | High (Soft nucleophile) |

| Stability | Prone to oxidative dimerization to disulfides upon air exposure. |

| Solubility | Soluble in DCM, THF, DMF, DMSO, Alcohols. |

Part 2: Core Applications & Protocols

Application 1: Thioether Synthesis via Alkylation

Context: The most common use of this nucleophile is to couple it with alkyl halides (bromides, iodides, or mesylates) to form thioethers. This reaction is highly efficient but requires strict oxygen exclusion to prevent the formation of the unreactive disulfide dimer.

Experimental Protocol

Materials:

-

Nucleophile: (1-Propyl-1H-pyrazol-5-yl)methanethiol (1.0 equiv)

-

Electrophile: Alkyl halide (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) or -

Solvent: Anhydrous DMF or Acetonitrile (ACN)

-

Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional, for sluggish chlorides

Step-by-Step Methodology:

-

Degassing (Critical): Sparge the chosen solvent (DMF or ACN) with dry nitrogen or argon for 15 minutes prior to use. Rationale: Thiols oxidize rapidly to disulfides in basic, aerobic conditions.

-

Solubilization: In a flame-dried round-bottom flask under inert atmosphere, dissolve (1-Propyl-1H-pyrazol-5-yl)methanethiol in the degassed solvent (

concentration). -

Activation: Add

in one portion. Stir at room temperature for 10 minutes. The solution may turn slightly yellow as the thiolate anion generates. -

Coupling: Add the alkyl halide dropwise. If the electrophile is a solid, dissolve it in a minimal amount of degassed solvent first.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

-

Note: If the reaction is slow, heat to

.

-

-

Quench & Workup: Dilute with EtOAc and wash with water (

) to remove DMF/DMSO. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc). Thioethers are generally stable on silica.

Application 2: Nucleophilic Aromatic Substitution ( )

Context: This protocol is used to attach the pyrazole-thiol motif to electron-deficient heteroaromatics (e.g., chloropyrimidines, fluoronitrobenzenes), common in kinase inhibitor synthesis.

Experimental Protocol

Materials:

-

Nucleophile: (1-Propyl-1H-pyrazol-5-yl)methanethiol (1.0 equiv)

-

Electrophile: Aryl fluoride/chloride with EWG (1.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: THF or 1,4-Dioxane

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or pressure tube with the electrophile and nucleophile.

-

Solvent Addition: Add anhydrous THF (

). -

Base Addition: Add DIPEA.

-

Reaction:

-

Method A (Thermal): Heat to reflux (

) for 4–12 hours. -

Method B (Microwave): Irradiate at

for 20–40 minutes.

-

-

Validation: Check for disappearance of the thiol peak in LC-MS. The product often exhibits a significant UV shift due to new conjugation.

Part 3: Visualization & Logic

Workflow Diagram: Thioether Synthesis

The following diagram illustrates the critical decision points and flow for the alkylation protocol, emphasizing the "Self-Validating" checkpoints (TLC/LC-MS).

Caption: Operational workflow for

Mechanistic Pathway: Reaction

This diagram details the electronic movement during the nucleophilic aromatic substitution, highlighting the role of the pyrazole unit as a spectator/directing group.

Caption: Mechanistic flow of Thiol-mediated

Part 4: Troubleshooting & Expert Insights

Disulfide Contamination

Symptom: LC-MS shows a large peak at

-

Add Triphenylphosphine (

) (1.1 equiv) and water to the reaction mixture to reduce the disulfide back to the thiol in situ. -

Alternatively, use DTT (Dithiothreitol) during workup to break disulfides before purification.

Regioselectivity Issues (N-Alkylation vs S-Alkylation)

Insight: While the thiol is the softest nucleophile, the pyrazole nitrogens (specifically N2) are basic. Control:

-

Solvent Choice: Use non-polar aprotic solvents (THF) to favor S-alkylation over N-alkylation.

-

Base Selection: Use weaker bases (

) that are sufficient to deprotonate the thiol (

Part 5: References

-

Synthesis of Pyrazolyl-Thiol Derivatives:

-

Lozinskaya, N. A., et al. "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2021.

-

Note: Provides analogous protocols for pyrazole-thiol generation and handling.

-

-

General Reactivity of Heteroaryl Methanethiol Nucleophiles:

-

Pyrazoles in Medicinal Chemistry:

-

"Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Molecules, 2020.

-

Note: Contextualizes the stability and electronic properties of the pyrazole ring.

-

-

Standard Protocols for Thiol Alkylation:

-

"Methanethiol: Properties and Reactions."[2] Wikipedia / NIOSH Pocket Guide.

-

Sources

Thioether formation using pyrazole methanethiols

Application Note: Thioether Formation Using Pyrazole Methanethiols

Executive Summary & Strategic Importance

In modern drug discovery, the pyrazole scaffold is ubiquitous, featuring in blockbuster kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, the introduction of sulfur linkers—specifically via (1H-pyrazol-yl)methanethiols —remains a synthetic bottleneck. Unlike stable aryl thiols, pyrazole methanethiols are "benzyl-like": they are highly nucleophilic, prone to rapid oxidative dimerization to disulfides, and possess a distinct, potent odor that complicates scale-up.

This guide provides validated protocols for generating thioethers from pyrazole methanethiols. We focus on overcoming three critical failure modes:

-

Regioselectivity: Preventing competitive

-alkylation of the pyrazole ring. -

Oxidative Instability: Mitigating disulfide formation during reaction and workup.

-

Handling: "Odourless" in-situ generation strategies.

Chemical Challenges & Mechanistic Insight

The Regioselectivity Paradox

The pyrazole ring contains an acidic proton (

-

Solution: Use mild bases (Carbonates vs. Hydrides) and polar aprotic solvents that solvate the thiolate effectively without stripping the pyrazole proton.

Oxidative Dimerization

Pyrazole methanethiols (

-

Solution: All protocols require strict degassing. We recommend the "In-Situ Hydrolysis" approach (Protocol C) to avoid isolating the free thiol entirely.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific electrophile.

Figure 1: Strategic selection of synthetic methodology based on electrophile nature and starting material stability.